molecular formula C8H14O B1435877 3-Cyclopropyl-2,2-dimethylpropanal CAS No. 1934402-30-8

3-Cyclopropyl-2,2-dimethylpropanal

Cat. No. B1435877
M. Wt: 126.2 g/mol
InChI Key: FLSQEJRHEADYHP-UHFFFAOYSA-N
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Description

“3-Cyclopropyl-2,2-dimethylpropanal” is a chemical compound that belongs to the family of cyclopropanes . It has a CAS Number of 1934402-30-8 and a molecular weight of 126.2 . The IUPAC name for this compound is also 3-cyclopropyl-2,2-dimethylpropanal .


Molecular Structure Analysis

The InChI code for “3-Cyclopropyl-2,2-dimethylpropanal” is 1S/C8H14O/c1-8(2,6-9)5-7-3-4-7/h6-7H,3-5H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Cyclopropyl-2,2-dimethylpropanal” include its molecular weight (126.2 g/mol) and its IUPAC name (3-cyclopropyl-2,2-dimethylpropanal) . Unfortunately, specific details such as boiling point, density, and solubility were not found in the retrieved data.

Scientific Research Applications

Chemical Synthesis and Organic Transformations

Cyclopropenes, due to their high ring strain, display versatile reactivity in the presence of transition metal catalysts. Studies have focused on the reactivity of carbenoids resulting from the ring-opening of cyclopropenes in cyclopropanation and C-H insertion reactions. This has opened pathways to synthesizing diversely substituted heterocycles and carbocycles, highlighting cyclopropenes as valuable surrogates for α-diazoketones without involving hazardous reagents (Archambeau, Miege, Meyer, & Cossy, 2015).

Material Science and Engineering

The manipulation of gem-dimethyl groups into cyclopropanes through Pd-catalyzed sequential C-H activation and radical cyclization offers a novel synthesis route. This method leverages the structural rigidity of cyclopropane rings to develop materials with potentially unique properties (Giri, Wasa, Breazzano, & Yu, 2006).

Environmental and Biological Applications

Pharmacological Research

While explicitly avoiding details on drug use and side effects, it's notable that cyclopropyl groups play a critical role in the development of new pharmaceuticals. Their incorporation into drug molecules can enhance potency and reduce off-target effects, showcasing the cyclopropyl ring's utility in medicinal chemistry (Talele, 2016)

Analytical Chemistry

The development of novel synthetic routes and the investigation of cyclopropane-containing compounds also extend to analytical chemistry. For example, the synthesis and study of molecular structures like 3-cyclopropyl-1,2-dimethyldiaziridine reveal insights into the conformational behavior of such molecules, providing valuable information for structural analysis (Altova et al., 2018).

properties

IUPAC Name

3-cyclopropyl-2,2-dimethylpropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-8(2,6-9)5-7-3-4-7/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLSQEJRHEADYHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1CC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopropyl-2,2-dimethylpropanal

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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